molecular formula C19H15N5O2 B2761547 N-(3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-2-phenoxyacetamide CAS No. 877635-19-3

N-(3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-2-phenoxyacetamide

Cat. No.: B2761547
CAS No.: 877635-19-3
M. Wt: 345.362
InChI Key: PECYTSIYEQNUDJ-UHFFFAOYSA-N
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Description

N-(3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-2-phenoxyacetamide is an organic compound that belongs to the class of phenylpyridazines. This compound is characterized by the presence of a pyridazine ring substituted by a phenyl group, and it has shown potential in various scientific research applications, particularly in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-2-phenoxyacetamide typically involves multiple steps. One common method involves the reaction of 3-chloro-6-(3-nitrophenyl)pyridazine with formylhydrazide or an alkanoylhydrazine in refluxing n-butanol. This reaction yields 6-(3-nitrophenyl)-1,2,4-triazolo[4,3-b]pyridazine, which can then be further reacted to form the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-2-phenoxyacetamide undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form various oxidation products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the phenyl and pyridazine rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or n-butanol, and specific pH levels to ensure optimal yields.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives. Substitution reactions can introduce various functional groups onto the phenyl or pyridazine rings.

Scientific Research Applications

N-(3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-2-phenoxyacetamide has been explored for its potential in various scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-2-phenoxyacetamide is unique due to its specific combination of functional groups and its ability to inhibit multiple molecular targets. This dual inhibition makes it a promising candidate for further research and development in medicinal chemistry and other scientific fields .

Properties

IUPAC Name

2-phenoxy-N-[3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N5O2/c25-19(12-26-16-7-2-1-3-8-16)21-15-6-4-5-14(11-15)17-9-10-18-22-20-13-24(18)23-17/h1-11,13H,12H2,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PECYTSIYEQNUDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCC(=O)NC2=CC=CC(=C2)C3=NN4C=NN=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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